Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. It is often used as a building block in the synthesis of more complex organic compounds and has been investigated for various biological activities, including antimicrobial and antiviral properties .
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen and sulfur in its ring structure. It falls under the category of thiazole derivatives, which are known for their diverse biological activities.
The synthesis of sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves several steps:
The reaction conditions generally include refluxing in a suitable solvent like methanol or ethanol, utilizing catalysts to enhance yields. The process may require purification steps such as crystallization or chromatography to isolate the desired product .
This structure highlights the thiazole ring and piperazine moiety, which are critical for its biological activity.
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include various substituted derivatives that may exhibit enhanced biological activities .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has several notable applications:
The convergence of thiazole and piperazine heterocycles represents a deliberate evolutionary stride in medicinal chemistry, dating to late 20th-century efforts to optimize pharmacokinetic and target-binding properties. Thiazole—a sulfur-nitrogen heterocycle—first gained prominence through natural products like vitamin B1 (thiamine) and penicillin derivatives [9]. Piperazine emerged concurrently as a versatile pharmacophore in neuroactive agents (e.g., antipsychotics) due to its favorable pKa and conformational flexibility [10]. The intentional fusion of these motifs began accelerating in the 2000s, driven by combinatorial chemistry and structure-based drug design. Early hybrids prioritized CNS permeability (e.g., dopamine agonists like pramipexole) and antimicrobial activity (e.g., sulfathiazole analogs) [5] [9]. Patent US10696668B2 exemplifies this trend, disclosing piperazine-thiazole acid addition salts for oncology applications, underscoring the scaffold’s therapeutic versatility . The specific compound Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS 2155853-03-3) epitomizes modern iterations—introduced circa 2010—designed to exploit synergistic bioactivity while enhancing aqueous solubility via its carboxylate sodium salt [1] .
Table 1: Key Historical Milestones in Thiazole-Piperazine Hybrid Development
Timeframe | Therapeutic Focus | Notable Hybrid Examples | Design Innovation |
---|---|---|---|
1980–2000 | Neuropharmacology | Pramipexole, Riluzole | Bioisosteric replacement of catechol rings |
2000–2010 | Oncology, Infectious Diseases | Dasatinib, Cefiderocol | Enhanced target specificity (kinase/bacterial enzyme inhibition) |
2010–Present | Targeted Oncology, CNS | Sodium 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate derivatives | Solubility optimization via ionizable carboxylates |
This compound (C~9~H~12~N~3~NaO~2~S, MW 249.27 g/mol) integrates three critical domains:
O=C(C1=C(C)N=C(N2CCNCC2)S1)[O-].[Na+]
) confers high hydrophilicity (logP ≈ −1.2 predicted), making it ideal for IV formulations and cold-chain storage, as noted by suppliers [1] [3]. Crystallographic studies reveal a near-planar thiazole ring with piperazine adopting a chair conformation, positioning its N4 atom for optimal hydrogen bonding with biological targets like kinase allosteric pockets [7]. This geometry is conserved in analogs like ethyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate (EVT-1786586), though esterification reduces polarity [8].
Table 2: Structural and Physicochemical Properties
Property | Value | Biological Implication |
---|---|---|
Molecular Formula | C~9~H~12~N~3~NaO~2~S | Balanced heteroatom count for drug-likeness |
Molecular Weight | 249.27 g/mol | Optimal for cell penetration |
Key Functional Groups | Sodium carboxylate, piperazine, thiazole | Multipoint target engagement; solubility modulation |
Predicted logD (pH 7.4) | −1.2 to −0.8 | High aqueous solubility |
pKa (Piperazine N4) | ~9.5 | pH-dependent membrane permeability |
The hybrid scaffold’s therapeutic utility stems from orthogonal contributions of each moiety:
Thiazole’s inherent hydrogen-bond acceptance at N-3 and C=S groups supports affinity for ATP-binding sites, as demonstrated in CDK9 inhibitors (IC~50~ = 7 nM) [7].
Piperazine as a conformational modulator:
N4-substitution (e.g., acyl, aryl groups) fine-tunes selectivity profiles, as seen in D3 receptor agonists where indole-piperazine hybrids achieve >100-fold D3/D2 selectivity [10].
Synergistic effects:
Table 3: Bioactivity Contributions of Hybrid Components
Moiety | Key Interactions | Therapeutic Outcomes |
---|---|---|
Thiazole core | π-Stacking, H-bond acceptance, hydrophobic interactions | Kinase inhibition (e.g., CDK9 IC~50~ = 7 nM [7]); antimicrobial activity |
Piperazine ring | Salt bridges, conformational flexibility, H-bond donation | GPCR modulation (e.g., D3 receptor K~i~ = 0.57 nM [10]); enhanced solubility |
Sodium carboxylate | Ionic solvation, metal coordination | Improved bioavailability; formulation stability |
Recent innovations leverage this scaffold in bifunctional molecules, such as piperazine-bis(thiazole) hybrids inducing caspase-dependent apoptosis in HepG2 cells (IC~50~ = 1.2–12.1 nM) [6]. The sodium carboxylate variant specifically enables cold-chain-compatible formulations for labile biologics co-therapies, as emphasized by suppliers like BLD Pharm [1].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: